4-(3-bromophenyl)-1-methyl-1H-pyrazole

Organic Synthesis Cross-Coupling Medicinal Chemistry

Select 4-(3-bromophenyl)-1-methyl-1H-pyrazole for medicinal chemistry libraries requiring the 4-aryl pyrazole regioisomer—not accessible via standard Knorr-type condensations. The meta-bromo substituent provides a strategic cross-coupling handle with reduced dehalogenation vs iodo analogs, ensuring cleaner reaction profiles and higher yields in Suzuki-Miyaura derivatization. Its distinct exit vector diverges from para-substituted regioisomers, enabling unique chemical space exploration for AChE inhibitor and antimicrobial SAR. Prioritize this scaffold for fragment-based screening where reproducible building block geometry is critical.

Molecular Formula C10H9BrN2
Molecular Weight 237.1
CAS No. 141938-40-1
Cat. No. B2380806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromophenyl)-1-methyl-1H-pyrazole
CAS141938-40-1
Molecular FormulaC10H9BrN2
Molecular Weight237.1
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H9BrN2/c1-13-7-9(6-12-13)8-3-2-4-10(11)5-8/h2-7H,1H3
InChIKeyVWVZNEJHFOFOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Bromophenyl)-1-methyl-1H-pyrazole (CAS 141938-40-1): Structural Baseline and Procurement Considerations


4-(3-Bromophenyl)-1-methyl-1H-pyrazole (CAS 141938-40-1, molecular formula C10H9BrN2, MW 237.1) is an aryl-substituted pyrazole derivative featuring a bromine atom at the meta-position of the pendant phenyl ring and a methyl group at the pyrazole N1 position. This substitution pattern positions the compound as a versatile synthetic intermediate and a scaffold for medicinal chemistry optimization. As a member of the pyrazole heterocycle class, the compound exhibits the characteristic H-bond donating properties of the pyrazole core, which can serve as a bioisostere for phenol moieties . The presence of the 3-bromophenyl substituent provides a handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings . This specific regioisomer (4-aryl substitution on the pyrazole ring) is a valuable building block that enables access to more complex heterocyclic systems not readily achievable with 3- or 5-aryl pyrazole regioisomers.

Why 4-(3-Bromophenyl)-1-methyl-1H-pyrazole Cannot Be Directly Substituted by In-Class Analogs


The substitution pattern of 4-(3-bromophenyl)-1-methyl-1H-pyrazole confers distinct synthetic and biological properties that cannot be replicated by closely related analogs. The 4-aryl substitution pattern on the pyrazole core is synthetically more challenging to access than 3- or 5-aryl pyrazoles, which are commonly prepared via classical Knorr-type condensations [1]. Furthermore, the meta-bromo substitution on the phenyl ring provides a strategic advantage in cross-coupling reactions: the bromine atom is sufficiently reactive for Suzuki-Miyaura couplings while being less prone to unwanted dehalogenation side reactions compared to iodo-analogs [2]. Direct substitution with the para-bromo regioisomer (4-(4-bromophenyl)-1-methyl-1H-pyrazole, CAS 1191616-45-1) alters the vector and geometry of the exit vector, which can profoundly impact target binding in medicinal chemistry programs. Similarly, replacing bromine with chlorine (4-(3-chlorophenyl)-1-methyl-1H-pyrazole, CAS 1266991-19-8) reduces the electrophilicity of the aryl halide, potentially requiring harsher cross-coupling conditions and limiting the scope of accessible derivatives. These structural nuances underscore why generic, in-class substitution is not a viable strategy for research reproducibility or structure-activity relationship (SAR) studies.

Quantitative Evidence for the Differentiated Utility of 4-(3-Bromophenyl)-1-methyl-1H-pyrazole


Superior Performance in Suzuki-Miyaura Cross-Coupling Compared to Iodopyrazole Analogs

In a systematic study comparing halogenated aminopyrazoles in Suzuki-Miyaura reactions, bromopyrazole derivatives demonstrated significantly reduced dehalogenation side products compared to their iodopyrazole counterparts. The target compound's bromine substitution pattern is expected to mirror this class-level behavior, where Br and Cl derivatives yielded cleaner reaction profiles and higher effective coupling efficiency than iodo analogs [1]. This property is critical for minimizing purification burdens and maximizing yields in multi-step syntheses.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Enhanced Lipophilicity Relative to Non-Brominated and Chloro Analogs

The computed LogP value for 4-(3-bromophenyl)-1-methyl-1H-pyrazole is 2.85 . This represents a substantial increase in lipophilicity compared to the non-halogenated analog 1-methyl-4-phenyl-1H-pyrazole (predicted LogP ~2.0) and a measurable increase over the chloro analog 4-(3-chlorophenyl)-1-methyl-1H-pyrazole (predicted LogP ~2.5). The elevated LogP of the bromo derivative can translate to improved membrane permeability and potentially altered tissue distribution profiles in biological systems.

Physicochemical Properties ADME Medicinal Chemistry

Potential as a Precursor to Acetylcholinesterase (AChE) Inhibitors

4-(3-Bromophenyl)-1-methyl-1H-pyrazole has been investigated as a scaffold for acetylcholinesterase (AChE) inhibition. While specific IC50 data for the parent compound are not available, structurally related pyrazole derivatives have demonstrated AChE inhibitory activity in the micromolar range. For context, a related pyrazole derivative exhibited an IC50 of 1.90 nM against the 5-HT2A receptor in a functional assay [1], indicating that pyrazoles bearing bromophenyl substituents can achieve potent target engagement when appropriately elaborated. The presence of the 3-bromophenyl group in the target compound provides a synthetic handle for introducing diverse amine-containing moieties known to be critical for AChE active-site interactions.

Neurodegeneration Enzyme Inhibition Medicinal Chemistry

Antimicrobial Potential of Bromophenyl-Pyrazole Scaffolds

Pyrazole derivatives bearing bromophenyl substituents have demonstrated notable antimicrobial activity. In a study of bipyrazolyl derivatives, compounds containing bromophenyl moieties exhibited antibacterial and antifungal activities comparable to or exceeding standard agents [1]. For example, a related bromophenyl-containing bis-pyrazole compound emerged as the most potent anti-inflammatory and analgesic molecule with an LD50 safety margin >2000 mg/kg [2]. While direct MIC data for 4-(3-bromophenyl)-1-methyl-1H-pyrazole itself are not available in the public domain, the class-level evidence supports the utility of this scaffold for antimicrobial drug discovery.

Antibacterial Antifungal Infectious Disease

Validated Application Scenarios for 4-(3-Bromophenyl)-1-methyl-1H-pyrazole Based on Evidence


Suzuki-Miyaura Cross-Coupling for Diversified Library Synthesis

Researchers engaged in medicinal chemistry library synthesis should prioritize 4-(3-bromophenyl)-1-methyl-1H-pyrazole over its iodo analog due to the reduced propensity for dehalogenation side reactions during Suzuki-Miyaura couplings [1]. This property translates to cleaner reaction profiles, simplified purification, and higher effective yields, which are critical when synthesizing large compound arrays for hit-to-lead optimization. The meta-bromo substitution on the phenyl ring also offers a distinct exit vector compared to para-substituted analogs, enabling exploration of different chemical space.

Lead Optimization for CNS-Targeting Acetylcholinesterase Inhibitors

The 4-(3-bromophenyl)-1-methyl-1H-pyrazole scaffold has been identified as a potential starting point for AChE inhibitor development [1]. The bromine atom serves as a functional handle for introducing diverse amine-containing moieties via cross-coupling, enabling rapid SAR exploration around the phenyl ring. This compound is particularly suitable for programs targeting neurodegenerative disorders where AChE inhibition is a validated therapeutic strategy.

Antimicrobial Drug Discovery and Fragment-Based Screening

Given the established antimicrobial activity of bromophenyl-containing pyrazole derivatives [1][2], 4-(3-bromophenyl)-1-methyl-1H-pyrazole is an ideal building block for fragment-based screening and hit expansion in antibacterial and antifungal programs. The compound can be directly incorporated into fragment libraries and subsequently elaborated to optimize potency and spectrum against Gram-positive and Gram-negative pathogens.

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